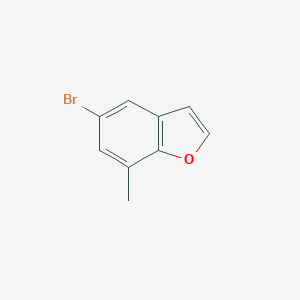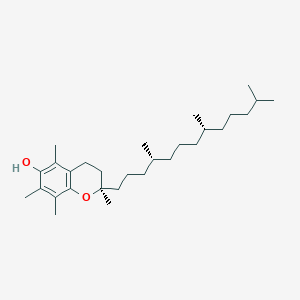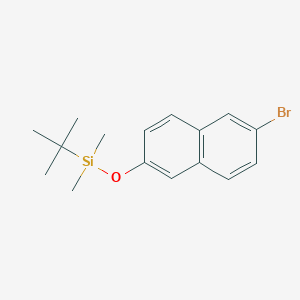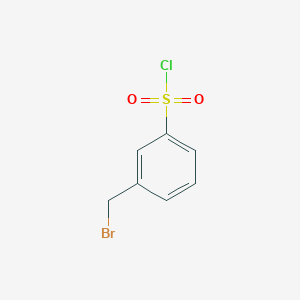
3-Bromomethyl-benzenesulfonyl chloride
Overview
Description
3-Bromomethyl-benzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzenesulfonyl chloride, where a bromomethyl group is attached to the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromomethyl-benzenesulfonyl chloride can be synthesized through the bromination of m-toluenesulfonic acid chloride. The process involves the use of N-bromosuccinimide (NBS) and a radical initiator such as 2,2’-azobis-2-methylpropanenitrile (AIBN) in acetonitrile under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Scientific Research Applications
3-Bromomethyl-benzenesulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.
Pharmaceuticals: Utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromomethyl-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group can also participate in reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Bromomethylbenzenesulfonyl chloride: Similar structure but with the bromomethyl group in the para position, leading to different reactivity and selectivity.
2-Bromomethylbenzenesulfonyl chloride: Bromomethyl group in the ortho position, affecting steric hindrance and reactivity .
Uniqueness
3-Bromomethyl-benzenesulfonyl chloride is unique due to the position of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-(bromomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDKDHGBRDMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634245 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148583-69-1 | |
| Record name | 3-(Bromomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

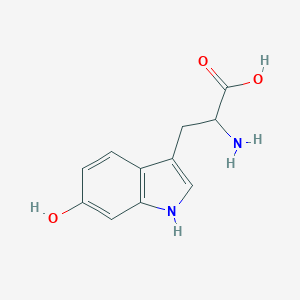

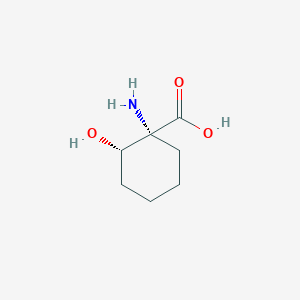
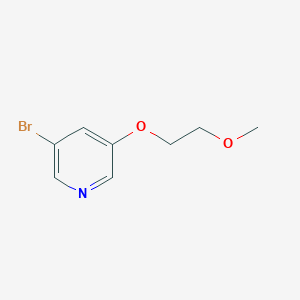
![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
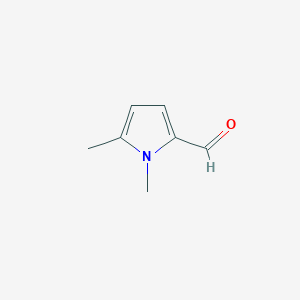
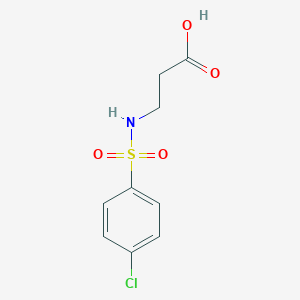
![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)
